Preserved Anti-Inflammatory Efficacy with Significantly Attenuated IOP Elevation Versus Dexamethasone
In a direct head-to-head comparison in a feline model of chronic ocular treatment, dexamethasone beloxil (0.1%) demonstrated a substantially lower risk of inducing ocular hypertension compared to 0.1% dexamethasone, while maintaining comparable anti-inflammatory potency [1]. This is a critical differentiation for therapeutic applications where long-term steroid use is required.
| Evidence Dimension | Intraocular Pressure (IOP) Elevation |
|---|---|
| Target Compound Data | 6% mean IOP increase after 32 days of topical treatment |
| Comparator Or Baseline | 0.1% Dexamethasone: 18% mean IOP increase after 32 days of topical treatment |
| Quantified Difference | 12% absolute reduction in IOP elevation (66% relative reduction) |
| Conditions | Feline model of ocular hypertension, topical administration twice daily for 32 days |
Why This Matters
For procurement in ocular research, this data justifies selecting dexamethasone beloxil over dexamethasone for studies focused on chronic inflammation where minimizing the confounding variable of steroid-induced glaucoma is paramount.
- [1] Bhattacherjee P, Mukhopadhyay P, Paterson CA, Graff G, Gamache DA, Yanni JM. AL-2512, a novel corticosteroid: preclinical assessment of anti-inflammatory and ocular hypertensive effects. J Ocul Pharmacol Ther. 2003 Aug;19(4):353-60. View Source
